N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family This compound is characterized by its unique structure, which includes a bromophenyl group, two methyl groups, and an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives
- Isoxazolo[4,5-b]pyridine derivatives
- Oxazolo[5,4-d]pyrimidines
Uniqueness
N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the oxazole-pyridine fusion contributes to its stability and potential biological activity .
Properties
Molecular Formula |
C15H12BrN3O2 |
---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H12BrN3O2/c1-8-7-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20) |
InChI Key |
RJPVUMLRBPXCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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